ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Overview
Description
ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a piperazine ring containing a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the piperazine derivative: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling with benzoic acid derivative: The piperazine derivative is then coupled with a benzoic acid derivative under suitable conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with active sites of enzymes, while the benzoate moiety can facilitate binding to receptor sites. This compound can modulate biological pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE: is similar to other benzoate derivatives such as mthis compound and this compound.
Uniqueness
This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 4-[(4-methylsulfonylpiperazine-1-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-3-23-14(19)12-4-6-13(7-5-12)16-15(20)17-8-10-18(11-9-17)24(2,21)22/h4-7H,3,8-11H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGRJERCQYXCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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